molecular formula C9H6BrFN2O B6163390 4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol CAS No. 1451084-91-5

4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol

Cat. No.: B6163390
CAS No.: 1451084-91-5
M. Wt: 257.1
InChI Key:
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Description

4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol is a compound that features a phenol group substituted with bromine and fluorine atoms, as well as an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups in place of the bromine or fluorine atoms.

Scientific Research Applications

4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions . These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-fluoro-2-(1H-imidazol-2-yl)aniline
  • 4-bromo-5-fluoro-2-(1H-imidazol-2-yl)benzaldehyde
  • 4-bromo-5-fluoro-2-(1H-imidazol-2-yl)benzoic acid

Uniqueness

4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol is unique due to the presence of both bromine and fluorine substituents on the phenol ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the imidazole ring makes it a versatile compound for various applications.

Properties

CAS No.

1451084-91-5

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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